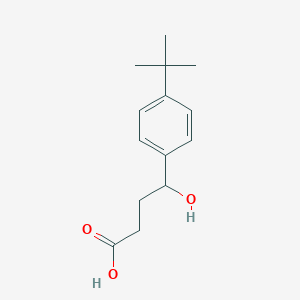

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid, also known as 4-Tert-butylphenyl-4-hydroxybutyrate or 4-TBHB, is an organic compound that has been studied in various scientific fields. It is a carboxylic acid derivative of the aromatic compound p-tert-butylphenol, which is an important intermediate in the synthesis of various organic compounds. 4-TBHB has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a model compound for studying the structure and function of proteins. It has also been studied for its potential biomedical applications, such as in the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Organic Synthesis Applications

One notable application of compounds similar to 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid is in the field of organic synthesis. Research by Tateiwa et al. (1997) highlights the use of modified natural and synthetic clays as catalysts for organic reactions, including the Friedel-Crafts alkylation, which could potentially involve compounds like 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid as intermediates or products. These catalysts are noted for their ability to be regenerated and reused, emphasizing sustainability in chemical synthesis processes Tateiwa & Uemura, 1997.

Pharmacological and Biological Activities

Compounds structurally related to 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid, such as hydroxycinnamic acids and their derivatives, possess significant biological properties. For example, p-Coumaric acid and its conjugates have been studied for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities, among others. These compounds are found in various natural sources and have implications for health and disease management Pei et al., 2016. Similarly, hydroxycinnamic acids, including derivatives of p-Coumaric acid, have been reviewed for their structure-activity relationships, highlighting the importance of certain structural features for their antioxidant activity Razzaghi-Asl et al., 2013.

Environmental Impact and Degradation

Research on the environmental fate and biodegradation of ether oxygenates like ethyl tert-butyl ether (ETBE) may also offer insights into the environmental behavior of structurally related compounds. Thornton et al. (2020) provide a comprehensive overview of the aerobic and anaerobic biodegradation pathways of ETBE, highlighting the role of microorganisms in the degradation process and the impact of co-contaminants on biodegradation efficiency. This review emphasizes the importance of understanding the environmental fate of chemical substances for mitigating potential environmental risks Thornton et al., 2020.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as 4-tert-butylphenylboronic acid, are used as building blocks in the synthesis of various derivatives .

Mode of Action

Related compounds like 4-tert-butylphenol have been described as monofunctional, acting as a chain stopper or endcapper in polymer science . This suggests that 4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid might interact with its targets in a similar manner, limiting chain growth in certain biochemical reactions.

Biochemical Pathways

For instance, 4-tert-butylphenyl salicylate has been shown to possess anti-inflammatory activity, downregulating the NF-kappa B pathway .

Pharmacokinetics

It’s important to note that the solubility of a compound in water and other solvents can significantly impact its bioavailability .

Result of Action

Related compounds such as 4-tert-butylphenyl salicylate have demonstrated anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines and mediators .

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCKZDIDSYJEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenyl)-4-hydroxybutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)

![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)

![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)

![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)

![3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2938682.png)